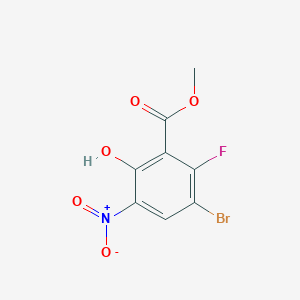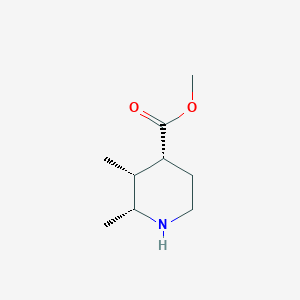
2-Bromo-1,1,1-trifluoro-decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1,1-trifluoro-decane is an organic compound with the molecular formula C10H18BrF3 It is a brominated and fluorinated alkane, characterized by the presence of both bromine and trifluoromethyl groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-decane typically involves the bromination of 1,1,1-trifluoro-decane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1,1-trifluoro-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The trifluoromethyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiourea for thiolation. These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products include 2-hydroxy-1,1,1-trifluoro-decane, 2-amino-1,1,1-trifluoro-decane, and 2-mercapto-1,1,1-trifluoro-decane.
Elimination Reactions: The primary product is 1,1,1-trifluoro-decene.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1,1,1-trifluoro-decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-decane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and halogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-1,1,1-trifluoroethane: A smaller analog with similar reactivity but different physical properties.
2-Bromo-3,3,3-trifluoropropene: Another fluorinated bromide with distinct reactivity due to the presence of a double bond.
1-Bromodecane: A non-fluorinated analog that lacks the unique properties imparted by the trifluoromethyl group.
Uniqueness
2-Bromo-1,1,1-trifluoro-decane is unique due to the combination of bromine and trifluoromethyl groups on a decane backbone. This combination imparts distinct chemical reactivity and physicochemical properties, making it valuable in various applications that require both bromination and fluorination.
Propriétés
Formule moléculaire |
C10H18BrF3 |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
2-bromo-1,1,1-trifluorodecane |
InChI |
InChI=1S/C10H18BrF3/c1-2-3-4-5-6-7-8-9(11)10(12,13)14/h9H,2-8H2,1H3 |
Clé InChI |
XYSXKYRVEZBHJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


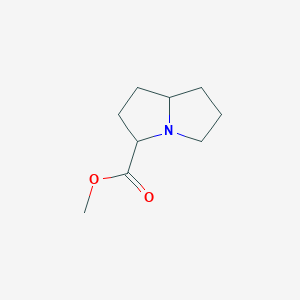
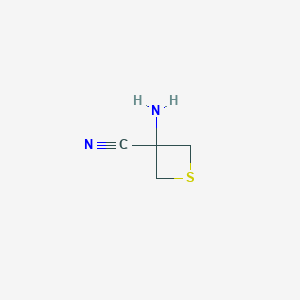
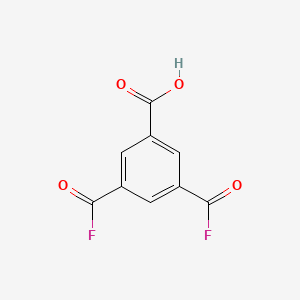
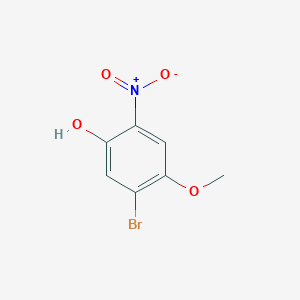
![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
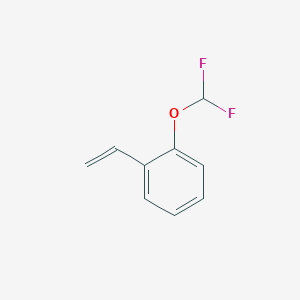
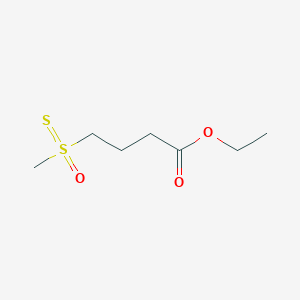

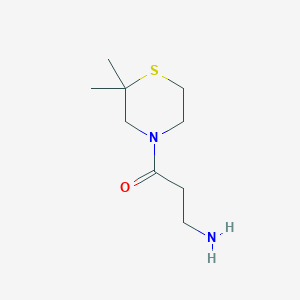
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
